molecular formula C18H42NO6P B12801762 Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate CAS No. 65104-56-5

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate

Cat. No.: B12801762
CAS No.: 65104-56-5
M. Wt: 399.5 g/mol
InChI Key: ILRIOLRTHYIKHL-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate (CAS 65104-56-5) is a surfactant with a tetradecyl (C14) alkyl chain linked to a hydrogen phosphate group, neutralized by a bis(2-hydroxyethyl)ammonium counterion. Its molecular formula is C₁₈H₄₂NO₆P, with a molecular weight of 399.5 g/mol. Key physicochemical properties include a polar surface area of 129.06 Ų, hydrogen bond donor/acceptor counts of 5 and 7, respectively, and a moderate cLogP of 1.092, indicating balanced hydrophilicity and lipophilicity . This compound is widely used in cosmetic formulations as a surfactant and antistatic agent due to its mildness and compatibility with skin .

Properties

CAS No.

65104-56-5

Molecular Formula

C18H42NO6P

Molecular Weight

399.5 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;tetradecyl dihydrogen phosphate

InChI

InChI=1S/C14H31O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H2,15,16,17);5-7H,1-4H2

InChI Key

ILRIOLRTHYIKHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO

Related CAS

65104-57-6
65104-56-5

Origin of Product

United States

Preparation Methods

The preparation methods for EINECS 308-609-6 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

EINECS 308-609-6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 308-609-6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 308-609-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting differences in alkyl chain length, anionic group, counterion, and applications:

Compound Name CAS No. Alkyl Chain Anionic Group Counterion Key Properties/Applications
Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate 65104-56-5 C14 Phosphate Bis(2-hydroxyethyl)ammonium Moderate CMC; used in cosmetics for mild surfactant action .
DBA-Cetyl Phosphate 69331-39-1 C16 Phosphate Bis(2-hydroxyethyl)ammonium Longer C16 chain increases hydrophobicity; similar surfactant applications .
DEA-Myristyl Sulfate 65104-61-2 C14 Sulfate Bis(2-hydroxyethyl)ammonium Higher water solubility than phosphate analogs; common in shampoos .
Bis[tris(2-hydroxyethyl)ammonium] tetradecyl phosphate 62763-70-6 C14 Phosphate Tris(2-hydroxyethyl)ammonium Enhanced polarity due to tris-counterion; potential for improved emulsification .
Bis[(2-hydroxyethyl)(2-hydroxytetradecyl)dimethylammonium] hydrogen phosphate 85006-11-7 C14 (hydroxylated) Phosphate Complex dimethyl/hydroxyethyl ammonium Branched chain with hydroxyl groups; likely higher biodegradability .
Bis(2-hydroxyethyl)ammonium bis(2-hydroxyhexadecyl) phosphate 93777-69-6 C16 (hydroxylated) Phosphate Bis(2-hydroxyethyl)ammonium Hydroxylated C16 chain reduces aggregation; used in niche pharmaceutical formulations .

Key Structural and Functional Differences

Alkyl Chain Length :

  • C14 (tetradecyl) compounds (e.g., 65104-56-5, 62763-70-6) exhibit lower hydrophobicity and higher water solubility compared to C16 (cetyl) analogs (e.g., 69331-39-1, 93777-69-6). Longer chains reduce critical micelle concentration (CMC) but may compromise solubility .

Anionic Group :

  • Phosphate-based surfactants (e.g., 65104-56-5, 69331-39-1) have bulkier headgroups and higher charge density than sulfate analogs (e.g., 65104-61-2), leading to stronger ionic interactions and stability in hard water .

Counterion Structure: Bis(2-hydroxyethyl)ammonium (e.g., 65104-56-5) provides moderate polarity, while tris(2-hydroxyethyl)ammonium (e.g., 62763-70-6) increases hydrophilicity, enhancing solubility in aqueous formulations .

Applications :

  • Phosphate derivatives are preferred in skin-care products for mildness, whereas sulfates (e.g., 65104-61-2) are cost-effective foaming agents in shampoos . Hydroxylated alkyl chains (e.g., 93777-69-6) are used in pharmaceuticals for improved biocompatibility .

Research Findings

  • Physicochemical Properties : The polar surface area of this compound (129.06 Ų) is higher than DEA-Myristyl Sulfate (~110 Ų), suggesting better hydration and skin compatibility .
  • Regulatory Status : Phosphate-based surfactants (e.g., 62763-70-6) are listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), while sulfates face stricter regulations due to irritation concerns .

Biological Activity

Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate, also known as bis(bis(2-hydroxyethyl)ammonium) tetradecyl phosphate, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by two hydroxyethyl groups and a long-chain tetradecyl moiety, which contribute to its surfactant properties and potential applications in various fields, including medicine and biotechnology.

  • Molecular Formula : C₁₈H₃₉N₂O₄P
  • Molecular Weight : Approximately 757.117 g/mol

The compound exhibits a cationic nature, allowing it to interact effectively with negatively charged surfaces, such as microbial membranes.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Its mechanism of action involves the disruption of microbial membranes, leading to cell lysis. The compound's quaternary ammonium structure enhances its ability to penetrate and destabilize bacterial membranes, making it effective against a range of microorganisms.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLMembrane disruption
Pseudomonas aeruginosa64 µg/mLMembrane disruption
Bacillus cereus8 µg/mLMembrane disruption

Drug Delivery Applications

Due to its surfactant properties, this compound has shown potential in enhancing drug delivery systems. Its ability to encapsulate therapeutic agents allows for improved transport across biological barriers, facilitating targeted delivery to specific tissues or cells.

Case Study: Enhanced Drug Delivery

In a study investigating the use of this compound as a drug carrier, researchers found that it significantly improved the bioavailability of encapsulated drugs compared to traditional carriers. This enhancement was attributed to its ability to interact with cellular membranes and promote cellular uptake.

Toxicity and Safety Profile

While this compound exhibits beneficial biological activities, its toxicity profile is crucial for safety assessments. Studies have shown that the compound's lipophilicity contributes to its toxicity, particularly at higher concentrations.

Table 2: Toxicity Data Summary

OrganismEC50 (µg/mL)Observations
Daphnia magna50Moderate toxicity
Aedes aegypti20High toxicity observed
Human Cell Lines>100Low toxicity in non-target cells

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The cationic nature allows for strong electrostatic interactions with negatively charged bacterial membranes.
  • Encapsulation : The compound can form complexes with therapeutic agents, enhancing their solubility and stability.
  • Cellular Uptake : Its surfactant properties facilitate the transport of drugs across lipid bilayers.

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